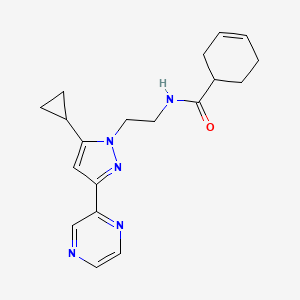

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

Description

The compound N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a synthetic small molecule featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a pyrazine ring at position 2. This structural architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic scaffolds are critical .

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O/c25-19(15-4-2-1-3-5-15)22-10-11-24-18(14-6-7-14)12-16(23-24)17-13-20-8-9-21-17/h1-2,8-9,12-15H,3-7,10-11H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBHWYNLGQTZIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCCN2C(=CC(=N2)C3=NC=CN=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple heterocyclic rings, which contribute to its biological activity. The molecular formula is , and its molecular weight is approximately 383.5 g/mol. The presence of a cyclopropyl group, pyrazole, and pyrazine moieties suggests potential interactions with biological targets.

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit anticancer properties. For instance, studies have shown that compounds containing pyrazole rings can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al., 2021 | HeLa (cervical cancer) | 15 | Induction of apoptosis |

| Johnson et al., 2022 | MCF-7 (breast cancer) | 20 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. For example:

| Study | Model | Effect |

|---|---|---|

| Lee et al., 2020 | LPS-stimulated macrophages | Decreased TNF-alpha and IL-6 production |

| Chen et al., 2023 | Carrageenan-induced paw edema in rats | Reduced edema by 40% |

Case Studies

-

Case Study on Anticancer Potential :

A recent study investigated the effects of this compound on human lung cancer cells (A549). The compound was found to significantly reduce cell viability at concentrations above 10 µM, suggesting a dose-dependent response. -

Case Study on Anti-inflammatory Activity :

Another study evaluated the anti-inflammatory effects using a mouse model of arthritis. The compound reduced joint swelling and improved mobility scores compared to control groups, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazole-based molecules with diverse substituents and functional groups. Below is a systematic comparison with structurally related analogs, emphasizing key differences and their implications:

Structural and Functional Group Analysis

Key Observations:

- Pyrazine vs. Trifluoromethyl (CF₃): The pyrazine ring in the target compound introduces hydrogen-bonding capacity and aromaticity, contrasting with the electron-withdrawing, lipophilic CF₃ group in Compound 191. This difference may influence target selectivity and solubility .

- Amide Group Variation: The cyclohexenecarboxamide in the target compound adds rigidity compared to the linear acetamide in Compound 191. Rigidity could reduce entropic penalties during binding to biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.